Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester
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Overview
Description
Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester, commonly known as DIPYR, is a chemical compound that has been widely used in scientific research due to its unique properties. DIPYR is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) that has been shown to have a significant impact on various physiological and biochemical processes. In
Mechanism of Action
DIPYR inhibits Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters by binding to the active site of the enzyme, thereby preventing the hydrolysis of cyclic nucleotides. This results in an increase in the levels of cAMP and cGMP in cells, which in turn activates downstream signaling pathways. The mechanism of action of DIPYR has been studied extensively using biochemical and structural approaches, which have provided insights into its binding mode and selectivity towards different Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester isoforms.
Biochemical and Physiological Effects
DIPYR has been shown to have a wide range of biochemical and physiological effects. In the nervous system, it has been shown to enhance synaptic plasticity and improve memory in animal models. In the immune system, it has been shown to modulate the activity of immune cells such as T cells and macrophages. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure.
Advantages and Limitations for Lab Experiments
DIPYR has several advantages for lab experiments, including its high potency and selectivity towards Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters, its solubility in organic solvents, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
For research on DIPYR include the development of more selective and potent inhibitors of Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters and the use of DIPYR in combination therapies for various diseases.
Synthesis Methods
The synthesis of DIPYR involves the reaction between 2,6-dimethyl-4-chloropyrimidine and diisopropyl phosphorochloridate. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Scientific Research Applications
DIPYR has been extensively used in scientific research to study the role of Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters in various biological processes. Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters are a family of enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP in cells. DIPYR has been shown to be a potent and selective inhibitor of Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl esters, particularly Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester4 and Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester5. This has led to its use in various research areas such as neuroscience, immunology, and cardiovascular diseases.
properties
CAS RN |
1708-52-7 |
---|---|
Product Name |
Phosphoric acid, diisopropyl 2-isopropyl-6-methyl-4-pyrimidinyl ester |
Molecular Formula |
C14H25N2O4P |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
(6-methyl-2-propan-2-ylpyrimidin-4-yl) dipropan-2-yl phosphate |
InChI |
InChI=1S/C14H25N2O4P/c1-9(2)14-15-12(7)8-13(16-14)20-21(17,18-10(3)4)19-11(5)6/h8-11H,1-7H3 |
InChI Key |
JTRAHNUXOPJVOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C(C)C)OP(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)OP(=O)(OC(C)C)OC(C)C |
Other CAS RN |
1708-52-7 |
synonyms |
4-dipropan-2-yloxyphosphoryloxy-6-methyl-2-propan-2-yl-pyrimidine |
Origin of Product |
United States |
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